

Solubility of Quinolin-8-ylmethanamine in common organic solvents

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Compound of Interest

Compound Name: Quinolin-8-ylmethanamine

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An In-Depth Technical Guide to the Solubility of **Quinolin-8-ylmethanamine** in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinolin-8-ylmethanamine is a pivotal building block in medicinal chemistry and materials science, frequently utilized in the synthesis of novel pharmaceutical agents and functional materials.[1] A comprehensive understanding of its solubility profile in various organic solvents is paramount for its effective application in synthesis, purification, formulation, and analytical characterization. This technical guide provides a detailed exploration of the theoretical and practical aspects of the solubility of **quinolin-8-ylmethanamine**. While comprehensive quantitative solubility data is not extensively available in public literature, this guide synthesizes foundational chemical principles with established experimental methodologies to empower researchers to systematically determine and leverage the solubility of this compound. We will delve into the molecular factors governing its solubility, provide predictive insights, and present detailed protocols for both qualitative and quantitative solubility determination.

Introduction: The Critical Role of Solubility in the Application of Quinolin-8-ylmethanamine

Quinolin-8-ylmethanamine, with its quinoline core and a primary amine substituent, possesses a unique combination of aromaticity, basicity, and hydrogen bonding capability. These structural features are key to its utility as an intermediate in the development of antimalarial and anticancer drugs, as well as its application in catalysis and fluorescent probes. [1] The success of any chemical process involving this compound, from reaction optimization and product isolation to formulation and biological screening, is fundamentally linked to its interaction with solvents.

A thorough grasp of its solubility allows for:

- **Rational Solvent Selection:** Choosing the optimal solvent system for chemical reactions to ensure homogeneity, favorable reaction kinetics, and minimized side-product formation.
- **Efficient Purification:** Developing effective crystallization, extraction, and chromatographic purification methods.
- **Informed Formulation Development:** Creating stable and bioavailable formulations for preclinical and clinical studies.
- **Accurate Analytical Method Development:** Ensuring complete dissolution for precise characterization by techniques such as HPLC and NMR.

This guide will equip the reader with the necessary knowledge to confidently address these challenges.

Physicochemical Properties and Predicted Solubility Behavior of Quinolin-8-ylmethanamine

To understand the solubility of **quinolin-8-ylmethanamine**, we must first examine its intrinsic molecular properties. These properties provide a strong indication of how the molecule will interact with various solvents.

Table 1: Physicochemical Properties of **Quinolin-8-ylmethanamine**

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₀ N ₂	[1]
Molecular Weight	158.20 g/mol	[1][2]
Predicted Boiling Point	314.7 ± 17.0 °C	[1]
Predicted Density	1.156 ± 0.06 g/cm ³	[1]
Appearance	Liquid	
Storage Conditions	2-8°C, dry, light-proof, inert atmosphere	[1]

Based on its structure—a moderately polar quinoline ring system combined with a polar primary amine group—we can make several predictions about its solubility based on the "like dissolves like" principle.[3]

- **Polar Protic Solvents** (e.g., Methanol, Ethanol): The primary amine group can act as both a hydrogen bond donor and acceptor, while the quinoline nitrogen can act as a hydrogen bond acceptor. Therefore, **quinolin-8-ylmethanamine** is expected to exhibit good solubility in polar protic solvents through strong hydrogen bonding interactions.
- **Polar Aprotic Solvents** (e.g., DMF, DMSO, Acetonitrile): The permanent dipole of the quinoline ring and the polarity of the aminomethyl group suggest favorable dipole-dipole interactions with polar aprotic solvents. For the structurally similar iso**quinolin-8-ylmethanamine**, N,N-dimethylformamide (DMF) is reported to be the solvent of maximum solubility.[4] A similar trend can be anticipated for **quinolin-8-ylmethanamine**.
- **Nonpolar Solvents** (e.g., Hexane, Toluene): Due to the significant polarity of the molecule, particularly the aminomethyl group, solubility in nonpolar solvents is expected to be limited.
- **Aqueous Solubility**: The presence of two nitrogen atoms capable of hydrogen bonding suggests some degree of water solubility. However, the relatively large aromatic quinoline core may limit high solubility in water. The basicity of the amine group (pKa not found, but expected to be in the range of a typical primary amine) implies that its solubility in aqueous

solutions will be highly pH-dependent. In acidic solutions, the amine will be protonated to form a more soluble salt.

Experimental Determination of Solubility: A Practical Guide

Given the absence of a comprehensive public dataset, experimental determination is crucial. The following section provides detailed protocols for both qualitative classification and quantitative measurement of solubility.

Qualitative Solubility Classification

This initial screening provides a rapid assessment of the compound's general solubility characteristics and can guide the selection of solvents for further quantitative analysis or for practical applications like reaction setup and extraction. The following workflow is adapted from standard organic chemistry laboratory procedures.[\[5\]](#)[\[6\]](#)

Caption: Qualitative Solubility Classification Workflow.

Protocol for Qualitative Solubility Testing:

- **Water Solubility:** To approximately 25 mg of **quinolin-8-ylmethanamine** in a test tube, add 0.75 mL of deionized water in portions, shaking vigorously after each addition. If the compound dissolves completely, it is classified as water-soluble.
- **pH of Aqueous Solution:** If water-soluble, test the solution with litmus paper or a pH meter. As a basic compound, **quinolin-8-ylmethanamine** is expected to turn red litmus paper blue.[\[6\]](#)
- **Acid Solubility:** If insoluble in water, add 0.75 mL of 5% aqueous HCl to a fresh 25 mg sample. Vigorous shaking should be applied. Solubility in 5% HCl indicates the presence of a basic functional group, such as an amine.[\[5\]](#)[\[6\]](#) This is the expected result for **quinolin-8-ylmethanamine**.
- **Base and Strong Acid Solubility:** For completeness, if the compound were insoluble in both water and dilute acid, subsequent tests with 5% NaOH and concentrated sulfuric acid would be performed to classify it as an acidic, neutral, or inert compound.[\[5\]](#)[\[6\]](#)

Quantitative Solubility Determination (Equilibrium Method)

For applications requiring precise knowledge of solubility, such as formulation and crystallization, a quantitative measurement is necessary. The equilibrium solubility method is a reliable approach.



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Caption: Quantitative Solubility Determination Workflow.

Detailed Protocol for Quantitative Solubility Measurement:

- **Preparation:** Add an excess amount of **quinolin-8-ylmethanamine** to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is essential to ensure saturation.
- **Equilibration:** Seal the vials tightly and place them in a constant temperature shaker bath. Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure the solution is saturated.
- **Sampling:** After equilibration, cease agitation and allow the excess solid to settle. Carefully withdraw a known volume of the clear supernatant using a volumetric pipette.
- **Filtration:** Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) to remove any suspended microparticles. This step is critical to prevent artificially high results.
- **Analysis:** Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of a pre-calibrated analytical instrument (e.g., HPLC-UV).

- Quantification: Determine the concentration of **quinolin-8-ylmethanamine** in the diluted sample. Back-calculate to determine the concentration in the original saturated solution. This value represents the solubility at the specified temperature.

Predicted Solubility in Common Organic Solvents: A Reference Table

While quantitative data is pending experimental determination, the following table provides a qualitative and predictive summary of the expected solubility of **quinolin-8-ylmethanamine** in a range of common organic solvents, based on chemical principles and data for analogous structures.^[4]

Table 2: Predicted Solubility of **Quinolin-8-ylmethanamine**

Solvent	Solvent Class	Predicted Solubility	Rationale
Water	Polar Protic	Low to Moderate (pH-dependent)	Capable of H-bonding, but limited by the aromatic ring. Solubility will increase significantly at low pH.
Methanol	Polar Protic	High	Strong H-bonding interactions with the amine and quinoline nitrogen.
Ethanol	Polar Protic	High	Similar to methanol, strong H-bonding potential.
Isopropanol	Polar Protic	Moderate to High	H-bonding is still significant, though steric hindrance may slightly reduce solubility compared to methanol/ethanol.
N,N-Dimethylformamide (DMF)	Polar Aprotic	Very High	Strong dipole-dipole interactions. Analogous compounds show maximum solubility in DMF. [4]
Dimethyl Sulfoxide (DMSO)	Polar Aprotic	Very High	Highly polar solvent capable of strong dipole-dipole interactions.

Acetonitrile	Polar Aprotic	Moderate	Polar, but less capable of solvating the amine group compared to DMF or DMSO.
Dichloromethane (DCM)	Moderately Polar	Moderate	Capable of dissolving moderately polar compounds.
Ethyl Acetate	Moderately Polar	Low to Moderate	Ester functionality allows for some polar interactions, but less effective than more polar solvents.
Toluene	Nonpolar Aromatic	Low	Aromatic stacking may provide some interaction, but polarity mismatch with the amine group will limit solubility.
Hexane	Nonpolar Aliphatic	Very Low	Significant mismatch in polarity.

Safety Considerations

When handling **quinolin-8-ylmethanamine** and the solvents listed, it is imperative to adhere to strict safety protocols.

- Always consult the Safety Data Sheet (SDS) for **quinolin-8-ylmethanamine** and all solvents before use.[\[7\]](#)[\[8\]](#)[\[9\]](#)
- Handle the compound in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[\[8\]](#)

- **Quinolin-8-ylmethanamine** is classified with hazard statements indicating it may cause an allergic skin reaction and serious eye irritation.

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the solubility of **quinolin-8-ylmethanamine**. By combining theoretical predictions based on its molecular structure with robust experimental protocols, researchers and drug development professionals can effectively select solvents, optimize processes, and accelerate their research and development efforts. The provided methodologies for both qualitative and quantitative analysis serve as a practical starting point for generating the specific solubility data required for any given application.

References

- EXPERIMENT 1 DETERMIN
- Procedure For Determining Solubility of Organic Compounds | PDF - Scribd. URL
- **Quinolin-8-ylmethanamine** - My Skin Recipes. URL
- Experiment: Solubility of Organic & Inorganic Compounds. URL
- Solubility of Organic Compounds. URL
- How to determine the solubility of organic compounds - Quora. URL
- Buy Iso**quinolin-8-ylmethanamine** | 362606-12-0 - Smolecule. URL
- **Quinolin-8-ylmethanamine** | 15402-71-8 - Sigma-Aldrich. URL
- 8 - SAFETY D
- Quinolin-3-ylmethanamine | C₁₀H₁₀N₂ | CID 6483745 - PubChem. URL
- **Quinolin-8-ylmethanamine** | 15402-71-8 - Sigma-Aldrich. URL
- SAFETY D
- Safety Data Sheet: quinoline - Chemos GmbH&Co.KG. URL
- Iso**quinolin-8-ylmethanamine** | C₁₀H₁₀N₂ | CID 12018699 - PubChem. URL
- Quinolin-3-ylmethanamine | C₁₀H₁₀N₂ | CID 6483745 - PubChem. URL

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Sources

- 1. Quinolin-8-ylmethanamine [myskinrecipes.com]
- 2. Quinolin-3-ylmethanamine | C₁₀H₁₀N₂ | CID 6483745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.ws [chem.ws]
- 4. Buy Isoquinolin-8-ylmethanamine | 362606-12-0 [smolecule.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. scribd.com [scribd.com]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. chemos.de [chemos.de]
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